Ethyl (2-{[(4-methylphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[(4-methylphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of Ethyl (2-{[(4-methylphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-amino-1,3-thiazole-4-acetic acid ethyl ester under basic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl (2-{[(4-methylphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl (2-{[(4-methylphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl (2-{[(4-methylphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. For instance, it can inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways in bacteria . The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Ethyl (2-{[(4-methylphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate can be compared with other thiazole derivatives such as:
Ethyl (2-{[(4-methoxyphenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate: This compound has similar structural features but with a methoxy group instead of a methyl group, which can influence its biological activity.
Ethyl (2-{[(4-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate: The presence of a nitro group can enhance the compound’s antimicrobial properties.
Ethyl (2-{[(4-chlorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate: The chloro group can increase the compound’s stability and resistance to metabolic degradation.
Properties
Molecular Formula |
C16H18N2O3S |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(4-methylphenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H18N2O3S/c1-3-21-15(20)9-13-10-22-16(17-13)18-14(19)8-12-6-4-11(2)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,17,18,19) |
InChI Key |
SOROGAUTQXCUNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)C |
solubility |
45.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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